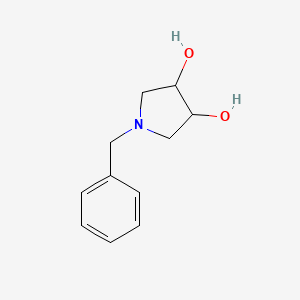
1-Benzylpyrrolidine-3,4-diol
Descripción general
Descripción
1-Benzylpyrrolidine-3,4-diol is a chemical compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.25 . The compound exists in different stereoisomers, including (3R,4S)-1-benzylpyrrolidine-3,4-diol and (3R,4R)-1-Benzylpyrrolidine-3,4-diol . The pyrrolidine ring in the compound adapts a twisted envelope conformation, and the two hydroxyl groups are arranged in a trans conformation .
Synthesis Analysis
The synthesis of 1-Benzylpyrrolidine-3,4-diol involves complex chemical reactions. The pyrrolidine ring is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound can also be synthesized from different cyclic or acyclic precursors . More specific synthesis routes and reaction conditions can be found in specialized chemical databases.Molecular Structure Analysis
The InChI code for (3R,4S)-1-benzylpyrrolidine-3,4-diol is 1S/C11H15NO2/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2/t10-,11+ . The structure of the compound is characterized by a pyrrolidine ring bearing two hydroxyl groups in a trans conformation .Physical And Chemical Properties Analysis
The physical form of (3R,4S)-1-benzylpyrrolidine-3,4-diol is oil , while (3R,4R)-1-Benzylpyrrolidine-3,4-diol is a solid . The compounds should be stored at room temperature or at 4°C .Safety And Hazards
Direcciones Futuras
Propiedades
Número CAS |
260389-82-0 |
|---|---|
Nombre del producto |
1-Benzylpyrrolidine-3,4-diol |
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
1-benzylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C11H15NO2/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2 |
Clave InChI |
QJRIUWQPJVPYSO-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CN1CC2=CC=CC=C2)O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

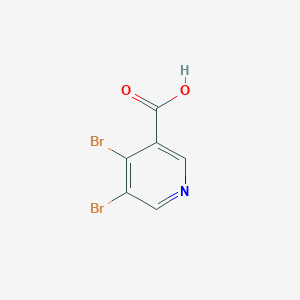
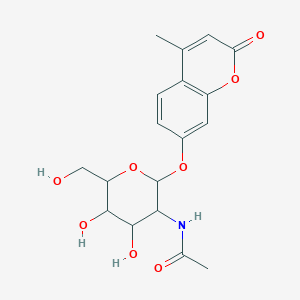
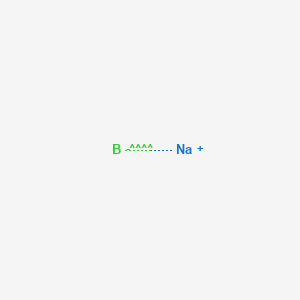
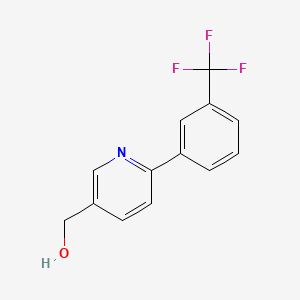
![2-Methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B8817703.png)
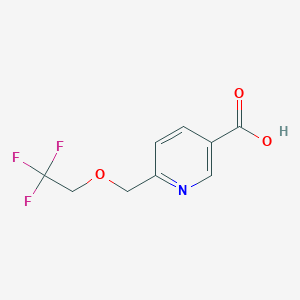
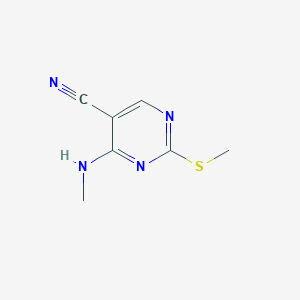
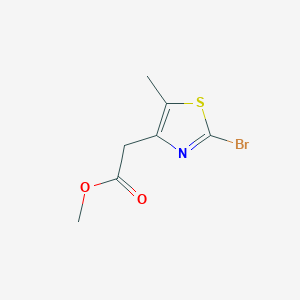
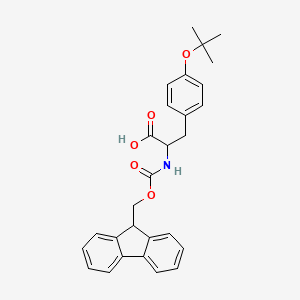
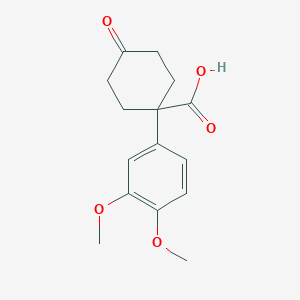

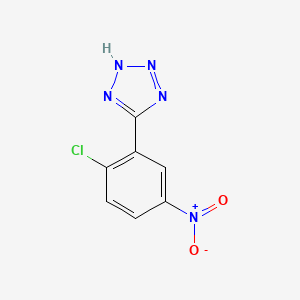
![[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B8817786.png)
![4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic Acid](/img/structure/B8817792.png)